molecular formula C18H23ClN4O B4379652 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No.: B4379652
M. Wt: 346.9 g/mol
InChI Key: NFAHSAUGJFVJOJ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound featuring an adamantyl group, a pyrazolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multiple stepsThe reactions are often carried out under acidic or basic conditions, with the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the pyrazolyl and oxadiazole rings contribute to its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives, pyrazolyl compounds, and oxadiazole-containing molecules. Examples include:

  • 2-(1-adamantyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(1-adamantyl)-5-(1H-pyrazol-1-yl)-1,3,4-oxadiazole

Uniqueness

What sets 2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the pyrazolyl and oxadiazole rings provide sites for further functionalization and interaction with biological targets .

Properties

IUPAC Name

2-(1-adamantyl)-5-[1-(4-chloro-3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-10-15(19)9-23(22-10)11(2)16-20-21-17(24-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAHSAUGJFVJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Reactant of Route 3
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Reactant of Route 4
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Reactant of Route 5
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

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